1-(3,6-dihydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid
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Overview
Description
1-(3,6-dihydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid is an organic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . This compound features a cyclopropane ring attached to a carboxylic acid group and a 3,6-dihydro-2H-pyran ring. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Preparation Methods
The synthesis of 1-(3,6-dihydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid can be achieved through several routes. One common method involves the reaction of cyclopropanecarboxylic acid with 3,6-dihydro-2H-pyran under acidic conditions . Industrial production methods often utilize catalytic processes to enhance yield and efficiency. The reaction typically requires controlled temperatures and pressures to ensure the desired product is obtained.
Chemical Reactions Analysis
1-(3,6-dihydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,6-dihydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,6-dihydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in signaling pathways by binding to receptors or other proteins, thereby modulating biological processes .
Comparison with Similar Compounds
1-(3,6-dihydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
2,2,6-Trimethyl-6-((S)-4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-3(4H)-one: This compound has a similar pyran ring structure but differs in its substituents and overall molecular structure.
3,4-dihydro-2H-pyran: A simpler compound with a pyran ring, used as a starting material in various syntheses.
The uniqueness of this compound lies in its combination of the cyclopropane ring and the pyran ring, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H12O3 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-(3,6-dihydro-2H-pyran-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c10-8(11)9(3-4-9)7-1-5-12-6-2-7/h1H,2-6H2,(H,10,11) |
InChI Key |
YNEODSLEMUVABH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC=C1C2(CC2)C(=O)O |
Origin of Product |
United States |
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